![molecular formula C16H22N2O5 B14629399 N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine CAS No. 56609-93-9](/img/structure/B14629399.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-valine, and a methyl group attached to the glycine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Coupling Reaction: The protected L-valine is then coupled with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The methyl group on the glycine residue can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to remove the benzyloxycarbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free amino acid derivative.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Substitution: The products are substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, allowing the compound to exert its effects.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: This compound also contains a benzyloxycarbonyl protecting group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: This compound is a potent inhibitor of prolidase and is used in biochemical research.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: This compound is used as a building block in peptide synthesis and as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide synthesis and research.
Eigenschaften
CAS-Nummer |
56609-93-9 |
|---|---|
Molekularformel |
C16H22N2O5 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(21)18(3)9-13(19)20)17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,22)(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
HWEKMKZHDLNZKR-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



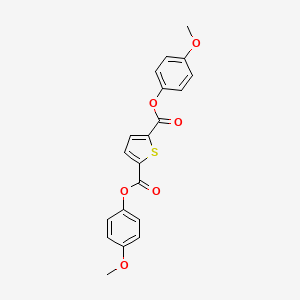
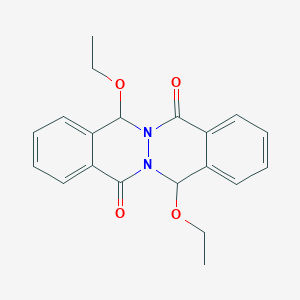
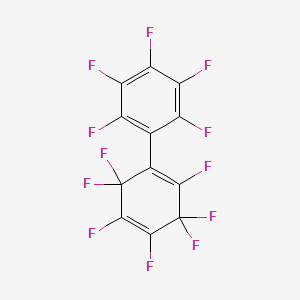

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)

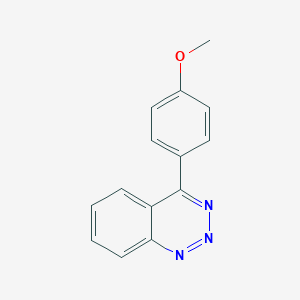
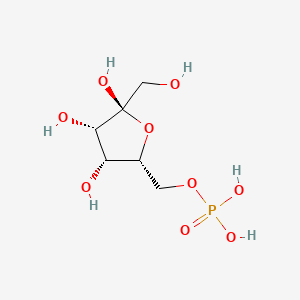

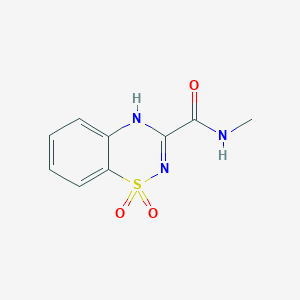
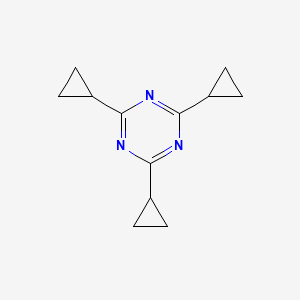
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
